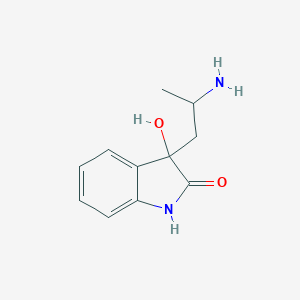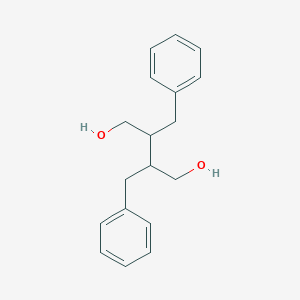
2,3-Dibenzylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzylbutane-1,4-diol is a chemical compound that has attracted significant attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of organic compounds known as diols and is commonly used as a starting material for the synthesis of other organic compounds.
作用機序
The mechanism of action of 2,3-Dibenzylbutane-1,4-diol is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
生化学的および生理学的効果
Studies have shown that 2,3-Dibenzylbutane-1,4-diol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dibenzylbutane-1,4-diol in lab experiments is its relatively low toxicity compared to other organic compounds. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
将来の方向性
There are several areas of future research that could be explored with regards to 2,3-Dibenzylbutane-1,4-diol. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify specific signaling pathways that it modulates. Additionally, the potential use of 2,3-Dibenzylbutane-1,4-diol in the treatment of neurodegenerative disorders such as Alzheimer's disease could be further explored. Finally, the synthesis of novel derivatives of 2,3-Dibenzylbutane-1,4-diol could be investigated to identify compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 2,3-Dibenzylbutane-1,4-diol is a chemical compound with significant potential for medicinal applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating various diseases and disorders.
合成法
The synthesis of 2,3-Dibenzylbutane-1,4-diol is typically achieved through a multistep process that involves the reaction of benzyl chloride with butanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization to obtain a pure sample of 2,3-Dibenzylbutane-1,4-diol.
科学的研究の応用
2,3-Dibenzylbutane-1,4-diol has been extensively studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
CAS番号 |
101787-58-0 |
|---|---|
製品名 |
2,3-Dibenzylbutane-1,4-diol |
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2,3-dibenzylbutane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChIキー |
OWUUJFPCWLFCIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
正規SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
同義語 |
2,3-DBB 2,3-dibenzylbutane-1,4-diol 2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer hattalin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



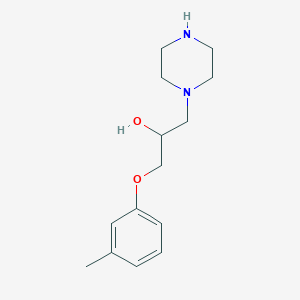
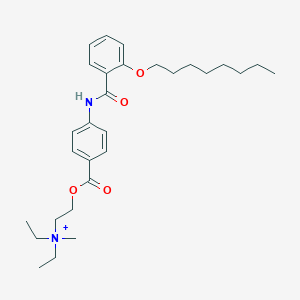
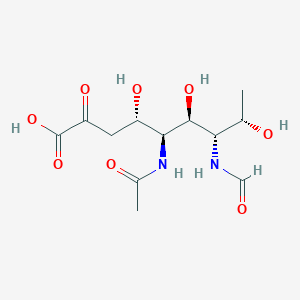
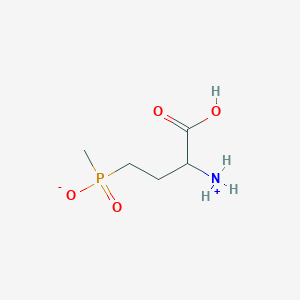
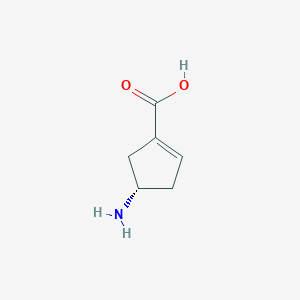
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
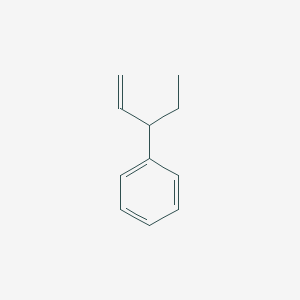
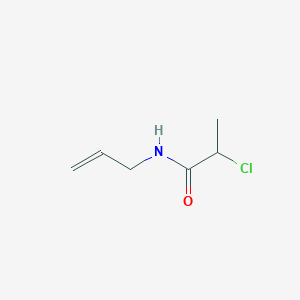
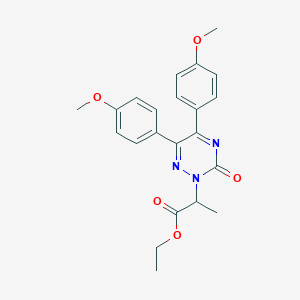
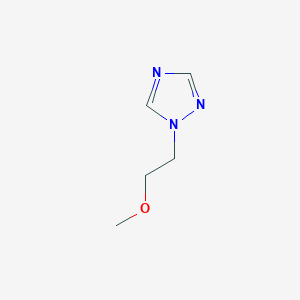
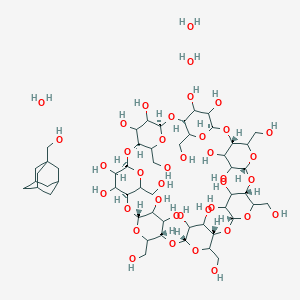
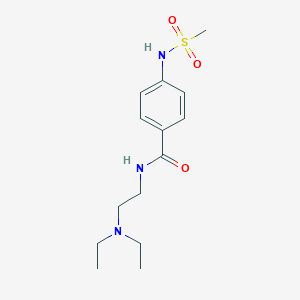
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
